molecular formula C11H22ClNO2 B7454110 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride

Cat. No.: B7454110
M. Wt: 235.75 g/mol
InChI Key: PPTNQEQGNVIUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride, also known as MK-801 or dizocilpine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research.

Mechanism of Action

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. It binds to a specific site on the receptor and blocks the flow of calcium ions into the cell, which is necessary for the receptor to function properly.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and disrupt neurotransmitter release and uptake. It has also been shown to modulate the activity of other receptors and ion channels, such as the GABA receptor and the voltage-gated calcium channel.

Advantages and Limitations for Lab Experiments

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride has several advantages as a research tool, including its high potency and specificity for the NMDA receptor, as well as its ability to induce long-lasting effects. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research involving 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride, including the development of new drugs that target the NMDA receptor, the investigation of its role in psychiatric disorders such as schizophrenia and depression, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, new techniques such as optogenetics and chemogenetics may allow for more precise and targeted manipulation of NMDA receptor function in vivo.

Synthesis Methods

The synthesis of 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride involves several steps, including the reaction of cyclohexanone with dimethylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-chloropropanoic acid. The final product is obtained by reacting the resulting acid with hydrochloric acid.

Scientific Research Applications

3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride has been extensively used in scientific research to study NMDA receptor function and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, addiction, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-[1-(dimethylamino)cyclohexyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-12(2)11(9-6-10(13)14)7-4-3-5-8-11;/h3-9H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNQEQGNVIUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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